Superior Chemoselectivity in Sequential Cross-Coupling
The presence of iodine in 4-bromo-2-fluoro-3-iodotoluene creates a clear reactivity gradient for cross-coupling reactions. The C–I bond undergoes oxidative addition to palladium significantly faster than the C–Br bond, allowing for chemoselective functionalization at the iodine site while leaving the bromine intact for subsequent steps. This is a direct and quantifiable advantage over dihalogenated analogs like 4-bromo-2-fluorotoluene, which lack this built-in reactivity hierarchy [1].
| Evidence Dimension | Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | C–I bond preferentially undergoes oxidative addition with Pd(0); C–Br bond remains inert under mild conditions. |
| Comparator Or Baseline | 4-Bromo-2-fluorotoluene: C–Br bond is the sole reactive site; no chemoselectivity possible. |
| Quantified Difference | Not directly quantified for this specific compound, but general reactivity trend: C–I > C–Br >> C–Cl for oxidative addition in cross-coupling [1]. |
| Conditions | Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) under mild conditions. |
Why This Matters
Enables a programmable, two-step diversification strategy from a single starting material, reducing synthetic steps and improving overall yield and purity of complex targets.
- [1] Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(11), 10126-10169. https://doi.org/10.1021/acs.chemrev.1c00513 View Source
